molecular formula C7H12ClF4NO B15245134 2-(1-Amino-2,2-difluoroethyl)-4,4-difluorocyclopentanol hydrochloride

2-(1-Amino-2,2-difluoroethyl)-4,4-difluorocyclopentanol hydrochloride

Cat. No.: B15245134
M. Wt: 237.62 g/mol
InChI Key: KFVQCZZBYQXRLC-UHFFFAOYSA-N
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Description

2-(1-Amino-2,2-difluoroethyl)-4,4-difluorocyclopentanol hydrochloride is a fluorinated cyclopentanol derivative characterized by two distinct difluoro-substituted moieties: a 2,2-difluoroethylamine side chain and a 4,4-difluorocyclopentanol core. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical or agrochemical research.

Properties

Molecular Formula

C7H12ClF4NO

Molecular Weight

237.62 g/mol

IUPAC Name

2-(1-amino-2,2-difluoroethyl)-4,4-difluorocyclopentan-1-ol;hydrochloride

InChI

InChI=1S/C7H11F4NO.ClH/c8-6(9)5(12)3-1-7(10,11)2-4(3)13;/h3-6,13H,1-2,12H2;1H

InChI Key

KFVQCZZBYQXRLC-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CC1(F)F)O)C(C(F)F)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Amino-2,2-difluoroethyl)-4,4-difluorocyclopentanol hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps often include:

    Formation of the cyclopentanol ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the difluoroethyl group: This step usually involves the use of difluoroethylating agents under controlled conditions.

    Hydrochloride formation: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1-Amino-2,2-difluoroethyl)-4,4-difluorocyclopentanol hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorocyclopentanone derivatives, while reduction can produce various amine compounds.

Scientific Research Applications

2-(1-Amino-2,2-difluoroethyl)-4,4-difluorocyclopentanol hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound’s unique properties make it useful in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(1-Amino-2,2-difluoroethyl)-4,4-difluorocyclopentanol hydrochloride exerts its effects involves interactions with specific molecular targets. The presence of fluorine atoms can enhance binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analog: 2-(1-Amino-2-fluoroethyl)-4,4-difluorocyclopentanol Hydrochloride (CAS 1346686-90-5)

Key Differences :

  • Fluorination Pattern : The ethylamine side chain in the target compound has two fluorine atoms (2,2-difluoroethyl), whereas this analog has one fluorine (2-fluoroethyl) .
  • Lipophilicity : A higher fluorine count may elevate logP, enhancing membrane permeability but reducing aqueous solubility.

Hypothetical Property Comparison :

Property Target Compound (2,2-difluoroethyl) Analog (2-fluoroethyl)
Molecular Weight (g/mol) ~247.6 (calculated) ~229.6 (calculated)
Fluorine Atoms 4 3
logP (Predicted) ~1.8 ~1.2
Solubility (mg/mL) Moderate (HCl salt) Higher (lower logP)

Implications :

  • The target compound’s additional fluorine may improve metabolic stability by resisting oxidative degradation but could reduce solubility in biological systems .
  • Binding affinity to targets like GABA receptors or fluorophore enzymes might differ due to steric and electronic effects.

Other Fluorinated Compounds in the Catalog

The AK Scientific catalog includes additional fluorinated molecules, though they are structurally distinct:

5-Fluoro-[2,3'-bipyridine]-5'-carbonitrile (CAS 1240521-96-3) :

  • A bipyridine derivative with a single fluorine atom.
  • Applications likely differ (e.g., catalysis, materials science) due to aromatic rigidity and nitrile functionality .

2,2,2-Trifluoro-N,N-dihexylacetimidamide (CAS 1823381-22-1): A trifluoromethyl-substituted amidine with long alkyl chains. Likely used as a surfactant or ligand in organofluorine chemistry .

[4-Formyl-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] acetate (CAS 2130752-10-0): Contains a boronate ester for Suzuki-Miyaura coupling; unrelated to cyclopentanol derivatives .

Research Implications and Limitations

  • Data Gaps: No experimental data (e.g., IC50, solubility, stability) is available in the provided evidence, necessitating further primary research.
  • Synthetic Challenges : Introducing multiple fluorines may complicate synthesis, requiring specialized reagents like DAST or Deoxo-Fluor .

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